molecular formula C19H20N4O3S B12020002 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone CAS No. 618414-11-2

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Cat. No.: B12020002
CAS No.: 618414-11-2
M. Wt: 384.5 g/mol
InChI Key: NXFYJNKBGDZHSZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 3,4-dimethoxyphenyl group linked via an ethanone bridge to a 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol moiety. This hybrid structure combines electron-rich aromatic systems (dimethoxy and pyridinyl groups) with a triazole ring, which is known for its versatility in medicinal chemistry and materials science .

For example, α-halogenated ketones react with triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) to form the thioether linkage .

Applications: Triazole derivatives are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities.

Properties

CAS No.

618414-11-2

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H20N4O3S/c1-4-23-18(14-7-5-6-10-20-14)21-22-19(23)27-12-15(24)13-8-9-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3

InChI Key

NXFYJNKBGDZHSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted route involves the cyclocondensation of 3,4-dimethoxyphenylacetohydrazide with ethyl 2-(2-pyridinyl)acetimidate under acidic conditions. This method, adapted from analogous triazole syntheses, proceeds via initial hydrazide activation followed by intramolecular cyclization. Key parameters include:

  • Reaction Medium : Refluxing ethanol or acetic acid, with the latter favoring higher cyclization rates.

  • Catalysis : Substoichiometric p-toluenesulfonic acid (0.1 equiv) enhances reaction efficiency, reducing side product formation.

  • Yield Optimization : Yields range from 68–72% under optimized conditions (24 h reflux in acetic acid).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate triazole formation. A mixture of 3,4-dimethoxybenzoyl chloride and 4-ethyl-5-(2-pyridinyl)-1,2,4-triazole-3-thiol in dimethylformamide (DMF) undergoes microwave-assisted coupling at 120°C for 20 minutes, achieving 85% yield. This method significantly reduces reaction time compared to conventional heating while maintaining high purity (>98% by HPLC).

Sulfanyl Group Introduction: Mechanistic and Practical Considerations

The sulfanyl (-S-) linkage between the triazole and ethanone moieties is critical for structural integrity. Two predominant strategies emerge:

Nucleophilic Displacement

Treatment of 4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3,4-dimethoxyphenyl)ethanone in anhydrous tetrahydrofuran (THF) facilitates sulfanyl incorporation via nucleophilic aromatic substitution. Key findings include:

  • Base Selection : Potassium carbonate (K₂CO₃) outperforms triethylamine, achieving 78% conversion versus 62%.

  • Temperature Dependence : Reactions at 0–5°C minimize thiol oxidation, whereas room temperature accelerates displacement but increases byproduct formation.

Oxidative Coupling

Alternative approaches employ Lawesson’s reagent to mediate direct sulfur insertion between pre-formed triazole and ethanone precursors. While this method streamlines synthesis, it requires stringent anhydrous conditions and yields marginally lower product (65–70%).

Coupling and Functionalization: Final Assembly

The convergent synthesis concludes with coupling the triazole-sulfanyl intermediate to the ethanone backbone. Critical steps involve:

Ethanone Backbone Preparation

1-(3,4-Dimethoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetyl chloride in the presence of aluminum chloride (AlCl₃). Optimal conditions (0°C, 4 h) yield 89% product with minimal diacylation.

Thioether Coupling

A Mitsunobu-type reaction couples the ethanone derivative with the triazole-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method affords superior stereochemical control compared to SN2 pathways, yielding 82% of desired product.

Industrial-Scale Production and Process Optimization

Scaling laboratory protocols to industrial production necessitates modifications:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances triazole formation efficiency. A tandem reactor setup combining microwave irradiation and inline HPLC monitoring achieves 92% conversion with 99.5% purity, reducing processing time by 40%.

Solvent Recycling

Closed-loop solvent recovery systems utilizing dichloromethane (DCM) and ethyl acetate reduce waste generation by 70%, aligning with green chemistry principles.

Characterization and Quality Control

Rigorous spectroscopic and chromatographic analyses ensure compound identity and purity:

Spectroscopic Profiling

  • ¹H NMR : Key signals include δ 2.45 (s, 3H, CH₃CO), δ 3.85/3.88 (2 × OCH₃), and δ 8.21–8.45 (pyridinyl protons).

  • IR Spectroscopy : Peaks at 1655 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-S vibration) confirm structural motifs.

Chromatographic Validation

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at 12.3 min with >99% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Cyclocondensation729824High reproducibility
Microwave8599.50.33Rapid synthesis
Mitsunobu Coupling82996Stereochemical control

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Thioether Ethanones

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound R1: 3,4-Dimethoxyphenyl; R2: Ethyl; R3: 2-Pyridinyl C₂₁H₂₂N₄O₃S 410.49 Balanced lipophilicity from ethyl and methoxy groups; potential for π-π stacking with pyridine
1-(4-Methylphenyl) Analog R1: 3,4-Dimethoxyphenyl; R2: 4-Methylphenyl; R3: 4-Pyridinyl C₂₅H₂₄N₄O₃S 468.55 Increased steric bulk from 4-methylphenyl; higher molecular weight may reduce bioavailability
Benzodioxol-5-yl Derivative R1: 1,3-Benzodioxol-5-yl; R2: 4-Chlorophenyl; R3: 4-Methylphenyl C₂₄H₁₈ClN₃O₃S 472.93 Chlorophenyl group enhances electrophilicity; benzodioxole improves metabolic stability
Cyclohexyl-Pyrrolidinyl Derivative R1: Pyrrolidinyl; R2: Cyclohexyl; R3: Phenyl C₂₁H₂₇N₅OS 405.53 Cyclohexyl group increases hydrophobicity; pyrrolidinyl may enhance solubility in polar solvents
Dihydroisoquinolinyl Derivative R1: Dihydroisoquinolin-2(1H)-yl; R2: Allyl; R3: 2-Methoxyphenyl C₂₄H₂₄N₄O₂S 444.54 Allyl group introduces potential for further functionalization; dihydroisoquinoline core enables chiral applications
Chlorophenyl-Quinolinyl Derivative R1: 4-Chlorophenyl; R2: Phenyl; R3: Quinolin-8-yloxymethyl C₂₇H₂₀ClN₅O₂S 530.00 Extended conjugation via quinoline; chlorophenyl enhances binding to hydrophobic pockets

Structural and Electronic Differences

  • Chlorophenyl (in ) and quinolinyl groups (in ) introduce electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or hydrogen bonding. Dihydroisoquinolinyl (in ) and pyrrolidinyl (in ) substituents add nitrogen atoms, increasing hydrogen-bond acceptor capacity.
  • Synthetic Accessibility :

    • Compounds with allyl groups (e.g., ) allow for post-synthetic modifications, such as thiol-ene click chemistry.
    • The target compound’s synthesis likely follows a one-step nucleophilic substitution, similar to methods described for other triazole-thioethers .

Physicochemical Properties

  • Lipophilicity : The ethyl and methoxy groups in the target compound provide moderate lipophilicity (predicted logP ~2.5), whereas the cyclohexyl derivative () is more hydrophobic (logP ~3.8).
  • Solubility: Pyrrolidinyl and dihydroisoquinolinyl derivatives () may exhibit better aqueous solubility due to their nitrogen-rich structures.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is a compound with significant potential in medicinal chemistry due to its unique structural features. The compound belongs to the class of triazoles, which are known for their diverse biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3S, with a molecular weight of 384.45 g/mol. The compound features a triazole ring connected to a dimethoxyphenyl group and an ethyl-pyridine moiety. The presence of sulfur in the structure may contribute to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC19H20N4O3S
Molecular Weight384.45 g/mol
CAS Number618414-11-2
Density1.31 g/cm³ (predicted)
pKa11.74 (predicted)

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can inhibit various bacterial strains and fungi. For instance, compounds similar to 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone have shown potent activity against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole derivatives are also noted for their anticancer properties. In cell line studies, compounds related to this structure have demonstrated cytotoxic effects against various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor. Specifically, studies on triazole derivatives indicate that they can inhibit key enzymes involved in cancer metabolism and microbial resistance mechanisms. For example, some derivatives show inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Case Studies

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like vancomycin .
  • Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 cells, a related triazole compound showed an IC50 value of 15 µM, indicating strong potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can be influenced by various structural components:

  • Phenolic Groups : The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
  • Triazole Ring : The triazole moiety is critical for antimicrobial activity; modifications can lead to increased potency .

Q & A

Basic Research Questions

What are the key synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazides or azide-alkyne click chemistry under reflux conditions .
  • Step 2 : Introduction of the sulfanyl ethanone group through nucleophilic substitution, often using K₂CO₃ as a base in acetone or DMF .
  • Step 3 : Functionalization of the triazole ring with ethyl and pyridinyl groups via alkylation or coupling reactions .
    Key Conditions :
StepReagents/CatalystsSolventTemperatureYield Optimization
1Thiosemicarbazide, HClEthanolReflux (~80°C)Purity improved via recrystallization
22-Chloroethanone derivatives, K₂CO₃AcetoneRT to 50°CExcess base enhances nucleophilic substitution
3Ethyl iodide, Pd catalystsDMF60–80°CControlled pH avoids side reactions

How is the structural integrity of this compound validated post-synthesis?

Methodological validation includes:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, pyridinyl aromatic signals at δ 8.0–8.5 ppm) .
    • IR Spectroscopy : Identifies key functional groups (C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • Chromatography : HPLC with UV detection ensures >95% purity .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = expected m/z ± 0.001) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .
  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for pyridinyl group introduction, reducing reaction time by 30% .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., sulfanyl group addition) minimize side-product formation .
  • Data-Driven Adjustments : Use DoE (Design of Experiments) to identify critical factors (e.g., pH, molar ratios) .

What computational strategies predict the compound’s biological targets and mechanisms?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase, cytochrome P450). Pyridinyl and triazole moieties show strong binding to hydrophobic pockets .
  • DFT Calculations : Predict reactivity sites (e.g., sulfanyl group as nucleophilic hotspot) and electronic properties (HOMO-LUMO gap ~4.5 eV, indicating moderate stability) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; dimethoxyphenyl group shows π-π stacking with tyrosine residues in target proteins .

How do structural modifications impact biological activity?

  • SAR Insights :
    • Ethyl Group : Replacement with bulkier substituents (e.g., cyclohexyl) reduces antimicrobial activity by 40%, likely due to steric hindrance .
    • Pyridinyl vs. Phenyl : Pyridinyl enhances solubility and target selectivity (e.g., IC₅₀ = 12 µM against HeLa cells vs. 25 µM for phenyl analogs) .
    • Sulfanyl Linker : Oxidation to sulfone decreases cytotoxicity, suggesting the thioether is critical for redox-mediated mechanisms .

How are contradictions in biological activity data resolved across studies?

  • Case Example : Discrepancies in anticancer IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
    • Assay Variability : MTT vs. ATP-based assays differ in sensitivity .
    • Cell Line Heterogeneity : Activity against HeLa (high) vs. MCF-7 (low) correlates with differential expression of target proteins .
    • Compound Stability : Degradation in DMSO stock solutions over time (validated via HPLC monitoring) .
      Resolution : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis) and standardized protocols .

What experimental designs are used to evaluate pharmacokinetic properties?

  • In Vitro ADME :
    • Microsomal Stability : Incubation with liver microsomes (t₁/₂ > 60 min suggests favorable metabolic stability) .
    • Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates oral bioavailability potential .
  • In Silico Predictions : SwissADME estimates logP ~3.2 (optimal for blood-brain barrier penetration) .

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